molecular formula C14H14N4O B15247000 3-Amino-N-cyclopropyl-6-phenyl-2-pyrazinecarboxamide

3-Amino-N-cyclopropyl-6-phenyl-2-pyrazinecarboxamide

Cat. No.: B15247000
M. Wt: 254.29 g/mol
InChI Key: JCLDARYYVKWSTM-UHFFFAOYSA-N
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Description

3-amino-n-cyclopropyl-6-phenylpyrazine-2-carboxamide is a heterocyclic compound that belongs to the pyrazine family. This compound is characterized by its unique structure, which includes an amino group at position 3, a cyclopropyl group at the nitrogen atom, and a phenyl group at position 6 of the pyrazine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-n-cyclopropyl-6-phenylpyrazine-2-carboxamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with α,β-unsaturated carbonyl compounds.

    Introduction of the Amino Group: The amino group at position 3 can be introduced via nucleophilic substitution reactions using suitable amine sources.

    Cyclopropylation: The cyclopropyl group can be introduced through cyclopropanation reactions involving diazo compounds and transition metal catalysts.

    Phenyl Substitution: The phenyl group at position 6 can be introduced through electrophilic aromatic substitution reactions using phenyl halides and suitable catalysts.

Industrial Production Methods

Industrial production of 3-amino-n-cyclopropyl-6-phenylpyrazine-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-amino-n-cyclopropyl-6-phenylpyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amino, cyclopropyl, and phenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original groups.

Scientific Research Applications

3-amino-n-cyclopropyl-6-phenylpyrazine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-amino-n-cyclopropyl-6-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. The compound may also interact with cellular receptors and enzymes, modulating their activity and affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-amino-n-cyclopropylpyrazine-2-carboxamide: Lacks the phenyl group at position 6, resulting in different chemical and biological properties.

    3-amino-6-phenylpyrazine-2-carboxamide: Lacks the cyclopropyl group at the nitrogen atom, leading to variations in reactivity and activity.

    n-cyclopropyl-6-phenylpyrazine-2-carboxamide:

Uniqueness

3-amino-n-cyclopropyl-6-phenylpyrazine-2-carboxamide is unique due to the presence of all three functional groups (amino, cyclopropyl, and phenyl) in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

Overview

3-Amino-N-cyclopropyl-6-phenyl-2-pyrazinecarboxamide is a heterocyclic compound belonging to the pyrazine family. Its unique structure, characterized by an amino group at position 3, a cyclopropyl group at the nitrogen atom, and a phenyl group at position 6, imparts distinct chemical and biological properties. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and biological research.

The compound's synthesis involves several key steps:

  • Formation of the Pyrazine Ring : Synthesized through cyclization of appropriate precursors.
  • Introduction of the Amino Group : Achieved via nucleophilic substitution reactions.
  • Cyclopropylation : Introduced through cyclopropanation reactions.
  • Phenyl Substitution : Accomplished via electrophilic aromatic substitution reactions.

These synthetic routes are critical for producing the compound with high yield and purity, which is essential for subsequent biological testing.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably, its antimicrobial activity may stem from its ability to inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. Additionally, it may modulate the activity of cellular receptors and enzymes, affecting various biological processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to growth inhibition.

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against several fungal pathogens:

Fungal Strain MIC
Candida albicans8 µg/mL
Aspergillus niger32 µg/mL

These findings suggest that the compound may serve as a promising candidate for antifungal drug development.

Antiviral Activity

Preliminary studies have explored the antiviral potential of this compound. It has shown inhibitory effects against certain viral strains, indicating potential therapeutic applications in treating viral infections.

Case Studies

  • Antibacterial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in vitro and in vivo models.
  • Fungal Inhibition Research : A separate investigation focused on its antifungal properties against Candida species, revealing that the compound effectively inhibited biofilm formation, which is crucial for fungal virulence.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound Name Key Differences
3-amino-N-cyclopropylpyrazine-2-carboxamideLacks phenyl group; different biological activity
3-amino-6-phenylpyrazine-2-carboxamideLacks cyclopropyl group; altered reactivity
N-cyclopropyl-6-phenylpyrazine-2-carboxamideAbsence of amino group; reduced biological efficacy

This comparison highlights how the structural components contribute to varying degrees of biological activity.

Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

3-amino-N-cyclopropyl-6-phenylpyrazine-2-carboxamide

InChI

InChI=1S/C14H14N4O/c15-13-12(14(19)17-10-6-7-10)18-11(8-16-13)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H2,15,16)(H,17,19)

InChI Key

JCLDARYYVKWSTM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=NC(=CN=C2N)C3=CC=CC=C3

Origin of Product

United States

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